![molecular formula C15H8Br2N2O5 B2473644 2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate CAS No. 313531-73-6](/img/structure/B2473644.png)
2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate
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Description
2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate, also known as DCNA, is a chemical compound that has been studied for its potential applications in scientific research. DCNA is a synthetic organic compound that belongs to the family of nitrophenyl ether herbicides.
Scientific Research Applications
Supramolecular Structures in Crystallography
2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate and related compounds contribute to the understanding of supramolecular structures in crystallography. Studies like those by Garden et al. (2002) show how hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions in similar compounds form intricate molecular assemblies, essential for understanding crystal structures (Garden et al., 2002).
Novel Aggregations in Coordination Chemistry
Compounds structurally related to 2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate, such as (4-nitrophenoxy)acetic acid derivatives, have been explored for their potential in forming novel aggregations in coordination chemistry. The work by Xiao-qiang He (2013) exemplifies this, demonstrating the synthesis and structure of unique aggregations, which are significant for advancing coordination chemistry (Xiao-qiang He, 2013).
Organic Synthesis and Chemical Transformations
The broader family of nitrophenol derivatives, to which 2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate is related, plays a crucial role in organic synthesis and chemical transformations. Research such as that by Fischer et al. (1975) and Chambers et al. (1985) explores the nitration of various phenols, revealing insights into reaction pathways and product formation, fundamental for developing synthetic methodologies (Fischer et al., 1975); (Chambers et al., 1985).
Synthesis of Heterocyclic Compounds
The synthesis and study of heterocyclic compounds, particularly quinolines and pyrroloquinolines, are another area where derivatives of 2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate find application. Research by Roberts et al. (1997) demonstrates the transformation of nitrophenols into quinolines, contributing to the synthesis of complex organic compounds (Roberts et al., 1997).
properties
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) 2-(4-nitrophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2N2O5/c16-12-5-9(7-18)6-13(17)15(12)24-14(20)8-23-11-3-1-10(2-4-11)19(21)22/h1-6H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIPBIAWYHLLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-cyanophenyl 2-(4-nitrophenoxy)acetate |
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